

# Technical Guide: Physical Characteristics & Solubility of 5-Bromo-4-Chloropyrimidine

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## Compound of Interest

Compound Name: 5-Bromo-2-(butan-2-yl)-4-chloropyrimidine

CAS No.: 1506786-09-9

Cat. No.: B2749808

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## Part 1: Executive Summary & Core Characteristics

5-Bromo-4-chloropyrimidine (CAS: 56181-39-6) is a "privileged scaffold" in medicinal chemistry, serving as a bifurcated electrophile. Its utility stems from the differential reactivity between the C4-chloro (highly activated for S<sub>N</sub>Ar) and C5-bromo (primed for Pd-catalyzed cross-coupling) positions. However, this same reactivity profile creates significant stability challenges—specifically rapid hydrolysis—that often confound solubility data.

## Physical Properties Dashboard

Property	Value / Description	Context for Researchers
Appearance	Pale yellow crystalline solid or oil	Low melting point leads to "oiling out" if slightly impure or warm.
Melting Point	75–78 °C	Sharp MP indicates high purity; broadening suggests hydrolysis to the pyrimidinone.
Molecular Weight	193.43 g/mol	Suitable for fragment-based drug discovery (FBDD).
Computed LogP	1.5 – 1.9	Moderately lipophilic; crosses cell membranes easily but requires organic cosolvents for assays.
Density	~1.86 g/cm <sup>3</sup>	Significantly denser than water/organic solvents; settles rapidly in suspension.

## Part 2: Solubility Profile & Solvent Compatibility

### The "Hydrolysis Trap" in Aqueous Media

**CRITICAL WARNING:** Standard thermodynamic solubility protocols (e.g., 24-hour shake-flask) are invalid for this compound in aqueous buffers.

The C4-position is highly electron-deficient due to the cumulative withdrawing effects of the adjacent nitrogen atoms and the C5-bromine. In water, especially at pH > 7, the C4-chloride undergoes rapid nucleophilic displacement by hydroxide, converting the lipophilic starting material into 5-bromo-4(3H)-pyrimidinone, which is highly polar and insoluble in organics.

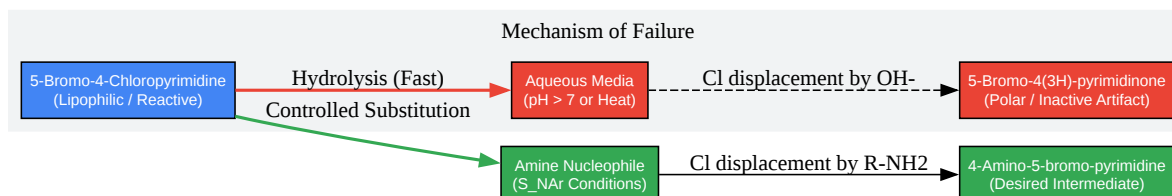
### Solvent Compatibility Matrix

Solvent Class	Recommendation	Solubility Rating	Notes
Polar Aprotic	Preferred	High (>100 mg/mL)	DMSO, DMF, DMAc. Ideal for stock solutions. Stable if kept anhydrous.
Chlorinated	Excellent	High (>50 mg/mL)	DCM, Chloroform. Best for extraction/workup.
Alcohols	Caution	Moderate	Methanol, Ethanol. Risk of solvolysis (formation of methoxy-pyrimidine) upon prolonged heating or basic pH.
Aqueous	AVOID	Deceptive	Apparent solubility increases over time due to hydrolysis to the polar pyrimidinone species.
Hydrocarbons	Poor	Low (<1 mg/mL)	Hexanes, Heptane. Useful only for precipitating the compound from DCM/EtOAc.

## Part 3: Reactivity & Stability Logic

Understanding the electronic bias of the ring is essential for handling. The diagram below illustrates the "Decision Tree" for reactivity, showing why the C4-Cl is the primary instability vector.

## Visualization: Reactivity & Hydrolysis Pathways



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Caption: The C4-chlorine is highly susceptible to hydrolysis (Red Path), creating polar impurities that skew solubility data. The Green Path represents the desired synthetic utility.

## Part 4: Experimental Protocols

### Protocol A: Kinetic Solubility Assessment (HPLC-Based)

Use this method to determine "usable" solubility for biological assays without hydrolysis interference.

- Preparation: Prepare a 20 mM stock solution in anhydrous DMSO.
- Spike: Spike 5  $\mu\text{L}$  of stock into 495  $\mu\text{L}$  of the desired aqueous buffer (e.g., PBS pH 7.4) to reach a theoretical concentration of 200  $\mu\text{M}$ .
- Incubation: Shake for exactly 60 minutes at room temperature. Do not exceed 2 hours.
- Filtration: Filter using a 0.45  $\mu\text{m}$  PTFE membrane (low binding) to remove undissolved solids.
- Analysis: Inject immediately onto HPLC (Reverse Phase, C18).
  - Mobile Phase: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
  - Detection: UV at 254 nm.
- Calculation: Compare the Area Under Curve (AUC) of the filtrate peak to a standard injection of the 200  $\mu\text{M}$  DMSO stock.

- Note: If a secondary peak appears early (RT < 2 min), this is the hydrolysis product. Do not include it in the solubility calculation.

## Protocol B: Purity & Integrity Check

Before using stored material, validate it has not degraded.

- Visual: Check for "sweating" or oil droplets on the solid crystals. This indicates MP depression from impurities.
- LC-MS: Run a standard gradient.
  - Parent Peak: [M+H]<sup>+</sup> = 192.9/194.9 (Br/Cl isotope pattern).
  - Impurity Peak: [M+H]<sup>+</sup> = ~175/177 (Loss of Cl, gain of OH).
- Action: If hydrolysis > 5% is detected, recrystallize from DCM/Hexanes (dissolve in minimal DCM, slowly add Hexanes until turbid, cool to 4°C).

## Part 5: Handling & Storage Directives

- Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and acid-sensitive.
- Weighing: Allow the vial to warm to room temperature before opening to prevent condensation, which triggers autocatalytic hydrolysis (HCl byproduct accelerates degradation).
- Reaction Setup: Use anhydrous solvents (stored over molecular sieves) for all SNAr reactions. Add a non-nucleophilic base (e.g., DIPEA) to scavenge HCl generated during substitution.

## References

- PubChem.5-Bromo-4-chloropyrimidin-2-amine (Analogous Structure Data).[1] National Library of Medicine. Available at: [\[Link\]](#)

- WuXi AppTec. Dichotomy in Regioselectivity of  $S_NAr$  Reactions with 4-Chloropyrimidines. QM Magic Class. Available at: [\[Link\]](#)
- American Chemical Society (ACS). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones. J. Org. Chem. Available at: [\[Link\]](#)

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## Sources

- [1. 5-Bromo-4-chloropyrimidin-2-amine | C<sub>4</sub>H<sub>3</sub>BrClN<sub>3</sub> | CID 24903823 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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